1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt)
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Overview
Description
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) is a compound belonging to the class of isoindoline derivatives.
Preparation Methods
The synthesis of 1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, where different functional groups are introduced into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) can be compared with other similar compounds, such as:
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- N-Phthalyl-DL-alanine
- 2-phthalimidopropionic acid
These compounds share similar structural motifs and chemical reactivity but may differ in their specific applications and properties. The uniqueness of 1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
58248-07-0 |
---|---|
Molecular Formula |
C32H40N4O8 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid;piperazine |
InChI |
InChI=1S/2C14H15NO4.C4H10N2/c2*1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17;1-2-6-4-3-5-1/h2*3-6,8,11H,7H2,1-2H3,(H,18,19);5-6H,1-4H2 |
InChI Key |
FKIIOGYTEXAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.C1CNCCN1 |
Origin of Product |
United States |
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